molecular formula C7H5BrINO B1447311 2-Bromo-4-iodobenzamide CAS No. 1261516-26-0

2-Bromo-4-iodobenzamide

Cat. No.: B1447311
CAS No.: 1261516-26-0
M. Wt: 325.93 g/mol
InChI Key: ORXZIYFNBWBQCP-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzamide typically involves the bromination and iodination of benzamide. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective substitution on the benzene ring. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid .

Scientific Research Applications

2-Bromo-4-iodobenzamide has several applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-4-chlorobenzamide: Similar structure but with chlorine instead of iodine.

    2-Iodo-4-bromobenzamide: Similar structure but with reversed positions of bromine and iodine.

    4-Iodobenzamide: Lacks the bromine substitution.

Uniqueness: 2-Bromo-4-iodobenzamide is unique due to the presence of both bromine and iodine, which can influence its reactivity and the types of reactions it can undergo. The combination of these halogens can also affect its physical properties, such as melting point and solubility, making it distinct from other benzamide derivatives .

Biological Activity

2-Bromo-4-iodobenzamide is an organic compound with the molecular formula C₇H₅BrINO and a molecular weight of approximately 325.93 g/mol. It consists of a benzene ring substituted with bromine and iodine atoms at the 2 and 4 positions, respectively, along with an amide functional group. This unique structure contributes to its distinctive chemical behavior and biological activity, making it a subject of interest in pharmaceutical research.

The presence of halogen atoms (bromine and iodine) in this compound enhances its lipophilicity, which can influence its interactions with biological targets. The compound's structural characteristics suggest potential applications in drug metabolism studies and therapeutic uses.

Cytochrome P450 Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for understanding its role in drug metabolism, as cytochrome P450 enzymes are essential for the biotransformation of many pharmaceuticals.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is helpful. The following table summarizes relevant analogs:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-chlorobenzamideC₇H₈BrClNO0.75
2-Iodo-4-bromobenzamideC₇H₈BrINO0.89
4-Bromo-2-methoxybenzamideC₉H₉BrNO₂0.81
3-Bromo-4-iodobenzoic acidC₇H₄BrIO₂0.76
(2-Bromo-3-iodophenyl)methanamineC₈H₈BrINO0.74

These compounds exhibit varying degrees of biological activity, indicating that modifications in halogen substituents can significantly impact their reactivity and efficacy.

Clinical Applications

In clinical settings, related compounds have been utilized as tracers for imaging in malignant melanoma. For instance, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide has demonstrated moderate uptake in melanoma tumors, suggesting that similar benzamide derivatives may be effective in cancer detection and treatment .

Pharmacokinetics and Drug Interactions

The interactions of this compound with cytochrome P450 enzymes highlight its potential implications for pharmacokinetics. Understanding how this compound affects the metabolism of concurrent medications can inform its safe use in therapeutic contexts.

Properties

IUPAC Name

2-bromo-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZIYFNBWBQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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